molecular formula C11H22N2O B6362057 2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one CAS No. 1240566-99-7

2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one

Cat. No.: B6362057
CAS No.: 1240566-99-7
M. Wt: 198.31 g/mol
InChI Key: AWQKLHICEUXAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one is an organic compound with the molecular formula C11H22N2O It is a derivative of butanone, featuring a piperazine ring substituted with an ethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 2-ethylbutanone with 2-methylpiperazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases depending on the specific requirements.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production often employs advanced techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, leading to a range of biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-1-(2-methylpiperazin-1-yl)propan-1-one
  • 2-Ethyl-1-(2-methylpiperazin-1-yl)pentan-1-one
  • 2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one

Uniqueness

2-Ethyl-1-(2-methylpiperazin-1-yl)butan-1-one is unique due to its specific substitution pattern on the piperazine ring and the butanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-ethyl-1-(2-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-4-10(5-2)11(14)13-7-6-12-8-9(13)3/h9-10,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQKLHICEUXAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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